molecular formula C21H21N3O3S2 B3310600 N-methyl-2-((4-phenyl-5-(2-(p-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide CAS No. 946211-40-1

N-methyl-2-((4-phenyl-5-(2-(p-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide

Cat. No. B3310600
CAS RN: 946211-40-1
M. Wt: 427.5 g/mol
InChI Key: KGUQHKBGFWBRKE-UHFFFAOYSA-N
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Description

The compound “N-methyl-2-((4-phenyl-5-(2-(p-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide” is a complex organic molecule that contains several functional groups, including an acetamide group, a thiazole ring, and a phenyl group . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The presence of the acetamide group, phenyl group, and the thiazole ring would contribute to the overall polarity of the molecule.


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The acetamide group could also participate in various reactions, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the other functional groups present in the molecule.

Advantages and Limitations for Lab Experiments

N-methyl-2-((4-phenyl-5-(2-(p-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has also shown potential pharmacological properties, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for N-methyl-2-((4-phenyl-5-(2-(p-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide research. One direction is to further investigate its mechanism of action to fully understand how it inhibits cancer cell growth, reduces inflammation, and disrupts bacterial cell membranes. Another direction is to explore its potential as a drug candidate for cancer, inflammation, and bacterial infections. Additionally, future research could focus on improving its solubility in water to expand its potential applications in lab experiments.

Scientific Research Applications

N-methyl-2-((4-phenyl-5-(2-(p-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide has shown potential pharmacological properties in scientific research. It has been studied for its antitumor, anti-inflammatory, and antimicrobial activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and bacterial growth in animal models.

properties

IUPAC Name

N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-14-8-10-16(11-9-14)27-12-17(25)23-20-19(15-6-4-3-5-7-15)24-21(29-20)28-13-18(26)22-2/h3-11H,12-13H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUQHKBGFWBRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(N=C(S2)SCC(=O)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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